(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18016578
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClN2O |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | (5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H |
| Standard InChI Key | DGBPYSSNQKCEIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=NO1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered oxazole ring containing both nitrogen and oxygen atoms. The tert-butyl group () is attached at the 5-position of the ring, while the methanamine () substituent occupies the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological testing .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.67 g/mol |
| CAS Number | 1233946-81-0 |
| SMILES Notation | CC(C)(C)c1cc(CN)no1.Cl |
| IUPAC Name | (5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride |
Synthesis and Optimization Strategies
General Synthetic Pathways
Synthesis typically involves cyclization reactions, a common approach for oxazole derivatives. While specific protocols for this compound are proprietary, analogous routes utilize:
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Precursor Assembly: Condensation of nitriles with β-ketoamines or α-halo ketones.
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Cyclization: Acid- or base-catalyzed ring closure under controlled temperatures (80–120°C) .
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Industrial-Scale Production Challenges
Industrial synthesis requires optimizing yield and purity. Challenges include:
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Steric Hindrance: The tert-butyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts.
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Purification: Chromatography or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituent | Potential Application |
|---|---|---|---|
| (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride | tert-butyl | HDAC inhibition | |
| {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | 2-chlorophenyl | Antimicrobial agents | |
| 1-(1,2-Oxazol-3-yl)methanamine hydrochloride | Unsubstituted oxazole | Chemical synthesis intermediate |
The tert-butyl group in (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration compared to phenyl-substituted analogs .
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